molecular formula C15H16ClNO B12950640 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride

3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride

Cat. No.: B12950640
M. Wt: 261.74 g/mol
InChI Key: VHRLXFSLSHCCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride is a tricyclic compound with a seven-membered ring structure. It is commonly known for its use as an intermediate in the synthesis of various pharmacologically active compounds, particularly in the field of anticonvulsant drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride typically involves the condensation of ortho-nitrotoluene, followed by reduction and cyclization . The reaction conditions often include heating and the use of specific solvents such as toluene and methanol .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes careful control of temperature and pressure to ensure high yield and purity. The final product is often obtained as a glassy yellow crystalline powder with a melting point of around 127°C .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include various dibenzoazepine derivatives, which are often used as intermediates in the synthesis of more complex pharmacologically active compounds .

Mechanism of Action

The mechanism of action of 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an organic electrophile in various reactions, leading to the formation of different products . The compound’s effects are mediated through its interaction with neurotransmitter systems, particularly in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmacologically active compounds .

Properties

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

2-methoxy-6,11-dihydro-5H-benzo[b][1]benzazepine;hydrochloride

InChI

InChI=1S/C15H15NO.ClH/c1-17-13-9-8-12-7-6-11-4-2-3-5-14(11)16-15(12)10-13;/h2-5,8-10,16H,6-7H2,1H3;1H

InChI Key

VHRLXFSLSHCCOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC3=CC=CC=C3N2)C=C1.Cl

Origin of Product

United States

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